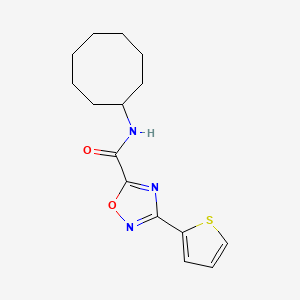![molecular formula C16H17Br2NO B6018575 2,4-dibromo-6-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B6018575.png)
2,4-dibromo-6-{[methyl(2-phenylethyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dibromo-6-{[methyl(2-phenylethyl)amino]methyl}phenol, also known as DBMP, is a synthetic compound that has been widely used in scientific research due to its unique properties. DBMP is a phenol derivative that contains two bromine atoms and a methyl(2-phenylethyl)amino group. This compound has been found to have various biochemical and physiological effects, making it a useful tool for studying different biological processes.
Mecanismo De Acción
2,4-dibromo-6-{[methyl(2-phenylethyl)amino]methyl}phenol is known to inhibit the activity of a specific enzyme called protein kinase C (PKC). PKC is a crucial enzyme that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, this compound can affect different cellular processes and pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the growth of different cancer cells, including breast cancer and leukemia cells. This compound has also been found to have anti-viral properties, inhibiting the replication of different viruses, including HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dibromo-6-{[methyl(2-phenylethyl)amino]methyl}phenol has various advantages as a tool for scientific research, including its high purity, stability, and specificity. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are various future directions for the use of 2,4-dibromo-6-{[methyl(2-phenylethyl)amino]methyl}phenol in scientific research. One potential direction is to investigate its potential as a therapeutic agent for different diseases, including cancer and viral infections. Another direction is to study its mechanism of action in more detail, including its interaction with PKC and other cellular targets. Additionally, this compound can be used as a tool to study different signaling pathways and cellular processes, leading to a better understanding of different biological processes.
Métodos De Síntesis
2,4-dibromo-6-{[methyl(2-phenylethyl)amino]methyl}phenol can be synthesized through a multistep process that involves the reaction of 2,4-dibromophenol with N-methyl-N-(2-phenylethyl)amine, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been optimized and improved over the years to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2,4-dibromo-6-{[methyl(2-phenylethyl)amino]methyl}phenol has been extensively used in scientific research as a tool to study different biological processes. It has been found to have various applications in the fields of pharmacology, biochemistry, and toxicology. This compound has been used to study the mechanism of action of different drugs, as well as to investigate the physiological effects of different compounds on different organisms.
Propiedades
IUPAC Name |
2,4-dibromo-6-[[methyl(2-phenylethyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2NO/c1-19(8-7-12-5-3-2-4-6-12)11-13-9-14(17)10-15(18)16(13)20/h2-6,9-10,20H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYFVCGRTPSVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {[6-iodo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B6018492.png)
![[1,2-ethanediylbis(oxy-3,1-phenyleneoxy-2,1-ethanediyloxy-2,1-phenyleneoxymethylene)]bis(phosphonic acid)](/img/structure/B6018508.png)

![N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6018521.png)
![3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B6018526.png)
![N-(3,4-dichlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6018534.png)
![[3-(3-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-3-yl]methanol](/img/structure/B6018539.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6018556.png)
![2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B6018563.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6018567.png)

![1-(1-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6018581.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-1-phenylethanamine](/img/structure/B6018582.png)
![1-benzyl-4-{3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6018586.png)